4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. This compound is characterized by the presence of a trifluoromethyl group attached to the benzodiazepine core structure. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnones under mild conditions . Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the benzodiazepine structure .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. The simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts, such as iron fluoride, is one such method . This approach allows for the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in various chemical reactions.
4-(Trifluoromethyl)pyrrolidines: Compounds containing the trifluoromethyl group, used in the synthesis of pharmaceuticals.
Uniqueness
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its benzodiazepine core structure combined with the trifluoromethyl group. This combination enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-5-9(16)15-7-4-2-1-3-6(7)14-8/h1-4H,5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYUTTGUWVFRQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070-87-3 |
Source
|
Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-1,5-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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